1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that combines several functional groups, including a quinoline derivative, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction between the quinoline derivative and the oxadiazole compound in the presence of a suitable base, such as potassium carbonate, to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the quinoline or oxadiazole moieties.
Pathways Involved: The compound may interfere with cellular processes by binding to specific proteins or disrupting membrane integrity.
Comparison with Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: can be compared to other quinoline derivatives and oxadiazole compounds.
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Oxadiazole Compounds: Known for their antimicrobial and anticancer activities.
Uniqueness:
- The combination of a quinoline derivative with an oxadiazole ring and a thioether linkage makes this compound unique, potentially offering a broader range of biological activities and applications compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(23-12-6-8-15-7-4-5-11-17(15)23)14-27-20-22-21-18(26-20)13-25-16-9-2-1-3-10-16/h1-5,7,9-11H,6,8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBWGADVDOYDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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